1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
CAS No.: 946359-30-4
Cat. No.: VC7189990
Molecular Formula: C17H15N3O4S2
Molecular Weight: 389.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946359-30-4 |
|---|---|
| Molecular Formula | C17H15N3O4S2 |
| Molecular Weight | 389.44 |
| IUPAC Name | 3-(4-nitrophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
| Standard InChI | InChI=1S/C17H15N3O4S2/c21-20(22)14-8-6-13(7-9-14)19-16-11-26(23,24)10-15(16)18(17(19)25)12-4-2-1-3-5-12/h1-9,15-16H,10-11H2 |
| Standard InChI Key | OEZDEAZCFFWMJC-UHFFFAOYSA-N |
| SMILES | C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a complex organic compound belonging to the class of imidazoles, which are five-membered heterocycles containing nitrogen atoms. This compound features a thieno ring fused to an imidazole, suggesting potential biological activity and versatility in pharmaceutical applications. The presence of a nitrophenyl group and a phenyltetrahydro group indicates its potential for varied interactions with biological targets.
2.2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Although specific synthesis methods for this exact compound are not detailed in the available literature, similar compounds often involve reactions with substituted phenyl groups and thieno derivatives. Common methods may include formylation reactions followed by cyclization to form the imidazole ring, similar to those used for related compounds like 1-(3,4-dichlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide.
Potential Biological Activity
Imidazole derivatives, including those with nitrophenyl and phenyl groups, are known for their potential biological activities. These compounds can exhibit anti-inflammatory or anticancer properties due to their ability to modulate key signaling pathways in cells. The nitro group in this compound may enhance its reactivity and interaction with biological targets, potentially increasing its therapeutic potential.
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